molecular formula C7H5ClN2 B596633 2-(5-Chloropyridin-2-yl)acetonitrile CAS No. 185315-51-9

2-(5-Chloropyridin-2-yl)acetonitrile

Cat. No.: B596633
CAS No.: 185315-51-9
M. Wt: 152.581
InChI Key: QTWRIBCYEVDIBA-UHFFFAOYSA-N
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Description

2-(5-Chloropyridin-2-yl)acetonitrile is an organic compound with the molecular formula C7H5ClN2. It is a colorless to yellow liquid that is used in various chemical syntheses. This compound is notable for its pyridine ring substituted with a chlorine atom and an acetonitrile group, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyridin-2-yl)acetonitrile typically involves the reaction of 5-chloropyridine with acetonitrile under specific conditions. One common method includes:

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyridin-2-yl)acetonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Formation of substituted pyridines.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of primary amines.

Scientific Research Applications

2-(5-Chloropyridin-2-yl)acetonitrile is used in various scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyridin-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex organic molecules.

Properties

IUPAC Name

2-(5-chloropyridin-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-1-2-7(3-4-9)10-5-6/h1-2,5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWRIBCYEVDIBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Cl)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80729045
Record name (5-Chloropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

185315-51-9
Record name 5-Chloro-2-pyridineacetonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=185315-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Chloropyridin-2-yl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80729045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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